-Trehalose: Structural Distinction and Pharmaceutical Potential
-Trehalose: Structural Distinction and Pharmaceutical Potential
An In-Depth Technical Guide to
Executive Summary
-Trehalose (Isotrehalose) is a rare, non-reducing disaccharide isomer of the naturally abundantChemical Structure & Stereochemistry
The 1,1'-Glycosidic Linkage
The defining feature of the trehalose family is the 1,1'-glycosidic bond, which links two D-glucose units anomeric carbon to anomeric carbon.[2] This linkage renders the molecule non-reducing , as it eliminates the hemiacetal hydroxyl groups required for mutarotation and Maillard reactions.
The stereochemistry of this bond dictates the isomer:
- -Trehalose (Natural): Axial-Axial linkage.[1] High flexibility, naturally selected for stress tolerance.[1]
- -Trehalose (Isotrehalose): Equatorial-Equatorial linkage.[1]
- -Trehalose (Neotrehalose): Axial-Equatorial linkage.[1]
Structural Conformation and Rigidity
The
Figure 1: Stereochemical divergence of trehalose isomers. The
Physicochemical Properties
The utility of
Glass Transition and Stabilization
Like its
-
Vitrification Hypothesis: The sugar forms a rigid, amorphous matrix that kinetically traps the protein.
-
Water Replacement: The hydroxyl groups of
-trehalose form hydrogen bonds with the protein surface, substituting for hydration water upon drying.
Comparative Properties Table
| Property | Relevance to Pharma | ||
| CAS Number | 99-20-7 | 499-23-0 | Identity verification.[1] |
| Linkage | Stereochemistry.[1][3] | ||
| Reducing Power | Non-reducing | Non-reducing | Compatible with amines/peptides (No Maillard).[1] |
| Enzymatic Stability | Low (Hydrolyzed by Trehalase) | High (Resistant to Trehalase) | In vivo half-life extension.[1] |
| Melting Point | 203°C (Anhydrous) | ~135°C (varies by polymorph)* | Processing parameter.[1] |
| Solubility | High (>60 g/100mL) | High | Injectable formulations.[1] |
*Note: Commercial catalogs often conflate the melting point of
Biological Interactions: The "Stealth" Sugar
The most significant differentiator for
Trehalase Resistance
Mammalian and microbial trehalases (EC 3.2.1.[1]28) are highly specific for the
-
Experimental Evidence: Incubation of
-trehalose with porcine kidney trehalase or E. coli trehalase shows zero glucose release , confirming metabolic stability.[1] -
Implication: Unlike sucrose or natural trehalose, which spike blood glucose,
-trehalose acts as a metabolically inert bulking agent.[1]
Transporter Exclusion
The trehalose transporter TRET1 (found in insects and some other organisms) specifically transports the
Figure 2: Enzymatic selectivity mechanism. The
Synthesis and Production Protocols
Since
Chemical Synthesis: Modified Koenigs-Knorr Reaction
This protocol targets the formation of the thermodynamically less favored
Reagents:
-
Donor: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromoglucose).[1] -
Acceptor: 2,3,4,6-Tetra-O-acetyl-
-D-glucose.[1] -
Promoter: Silver Carbonate (
) or Silver Triflate ( ).[1] -
Solvent: Dichloromethane (DCM) or Nitromethane.[1]
Step-by-Step Protocol:
-
Activation: Dissolve Acetobromoglucose (Donor) in anhydrous DCM under Nitrogen atmosphere.
-
Coupling: Add the Acceptor and the Silver Carbonate promoter. The silver ion assists the departure of the bromide, forming an oxocarbenium ion.
-
Mechanism:[1][4][5] The neighboring acetyl group at C2 participates (anchimeric assistance), directing the attack of the acceptor alcohol to the
-face. However, achieving the specific linkage requires careful control of the acceptor's anomeric configuration. -
Alternative: Use of a pre-formed
-linked acceptor with a free anomeric hydroxyl is challenging.[1] A symmetric condensation of two donor molecules using a specific catalyst (e.g., silver silicate) is often preferred to force the junction.
-
-
Purification (Critical): The reaction yields a mixture of
, , and .[1]-
Separation: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[1] The
-isomer typically elutes last due to polarity differences.
-
-
Deprotection: Dissolve the purified octa-acetyl-
-trehalose in dry Methanol. Add catalytic Sodium Methoxide (Zemplén deacetylation).[1]-
Validation: Monitor by TLC until starting material disappears.[1]
-
-
Isolation: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and concentrate.[1] Recrystallize from Ethanol/Water.[1]
Enzymatic Limitations
While commercial "Trehalose Synthase" (TreS) converts maltose to
Applications in Drug Development
Biologic Stabilization (Monoclonal Antibodies/ADCs)
-Trehalose serves as a superior excipient for biologics requiring long-term stability where reducing sugars (like glucose/lactose) are forbidden.[1]-
Mechanism: It provides the same hydrogen-bonding network as natural trehalose to stabilize protein folding during freeze-drying.[1]
-
Advantage: If trace hydrolytic enzymes are present in the formulation or upon administration,
-trehalose will not degrade into reducing glucose units, preventing protein glycation.[1]
Cryopreservation
The high glass transition temperature and strong hydration shell formation make it an effective cryoprotectant for cells and tissues, potentially offering different osmotic properties than
"Smart" Excipient
Used in oral formulations where rapid digestion is undesirable (e.g., formulations for diabetic patients or colonic delivery), as it reaches the lower GI tract intact.
References
-
Higashiyama, T. (2002).[1] Novel functions and applications of trehalose.[6] Pure and Applied Chemistry.
-
Elbein, A. D., et al. (2003).[1] New insights on trehalose: a multifunctional molecule.[1] Glycobiology.[1][4][7][8][9]
-
Kikawada, T., et al. (2007).[1][5] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[1] PNAS.[1] [1]
-
O'Shea, C., et al. (2011).[1] Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding.[10] Journal of Physical Chemistry B. [1]
-
Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, safety and food applications.[1] Food and Chemical Toxicology.[1]
-
Teramoto, N., et al. (2008).[1] Synthesis and Properties of Trehalose-Based Polymers. Molecules.[1][4][6][7][8][9][10][11][12] [1]
Sources
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. lndcollege.co.in [lndcollege.co.in]
- 9. scispace.com [scispace.com]
- 10. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
